molecular formula C15H31NO2 B12672280 Einecs 275-518-5 CAS No. 71486-45-8

Einecs 275-518-5

Cat. No.: B12672280
CAS No.: 71486-45-8
M. Wt: 257.41 g/mol
InChI Key: UMJZYHQXCGYKRE-UHFFFAOYSA-N
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Description

Einecs 275-518-5, also known as Isoamyl P-Methoxycinnamate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as a UV filter in sunscreen formulations due to its ability to absorb UVB radiation effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl P-Methoxycinnamate is synthesized through the esterification of p-methoxycinnamic acid with isoamyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of Isoamyl P-Methoxycinnamate involves large-scale esterification processes. The reactants, p-methoxycinnamic acid and isoamyl alcohol, are mixed in the presence of an acid catalyst and heated to reflux. The reaction mixture is then purified through distillation to obtain the pure ester product. The final product is a colorless to yellowish liquid that is used in various sunscreen formulations.

Chemical Reactions Analysis

Types of Reactions

Isoamyl P-Methoxycinnamate undergoes several types of chemical reactions, including:

    Esterification: The formation of Isoamyl P-Methoxycinnamate itself is an esterification reaction.

    Hydrolysis: The ester bond in Isoamyl P-Methoxycinnamate can be hydrolyzed under acidic or basic conditions to yield p-methoxycinnamic acid and isoamyl alcohol.

    Oxidation: Isoamyl P-Methoxycinnamate can undergo oxidation reactions, particularly when exposed to UV radiation, leading to the formation of various degradation products.

Common Reagents and Conditions

    p-Methoxycinnamic acid, isoamyl alcohol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Oxidation: Exposure to UV radiation, presence of oxygen.

Major Products Formed

    p-Methoxycinnamic acid and isoamyl alcohol.

    Oxidation: Various degradation products depending on the specific conditions and duration of exposure.

Scientific Research Applications

Isoamyl P-Methoxycinnamate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.

    Medicine: Explored for its potential use in photoprotection and prevention of skin cancers.

    Industry: Widely used in the formulation of sunscreens and other personal care products due to its effective UVB absorption properties.

Mechanism of Action

Isoamyl P-Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB photons and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UVB radiation from penetrating the skin and causing damage. The molecular targets of Isoamyl P-Methoxycinnamate include the chromophores in the skin that are responsible for absorbing UV radiation.

Comparison with Similar Compounds

Similar Compounds

    Octyl Methoxycinnamate: Another UVB filter commonly used in sunscreens.

    Homosalate: A UVB filter with similar applications in sunscreen formulations.

    Octocrylene: A UV filter that absorbs both UVA and UVB radiation.

Uniqueness

Isoamyl P-Methoxycinnamate is unique in its combination of high UVB absorption efficiency and excellent solvent properties for solid organic UV filters. This makes it particularly suitable for use in waterproof sunscreen formulations, where it enhances the overall UV protection and stability of the product.

Properties

CAS No.

71486-45-8

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-methylcyclohexanamine;octanoic acid

InChI

InChI=1S/C8H16O2.C7H15N/c1-2-3-4-5-6-7-8(9)10;1-8-7-5-3-2-4-6-7/h2-7H2,1H3,(H,9,10);7-8H,2-6H2,1H3

InChI Key

UMJZYHQXCGYKRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.CNC1CCCCC1

Origin of Product

United States

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